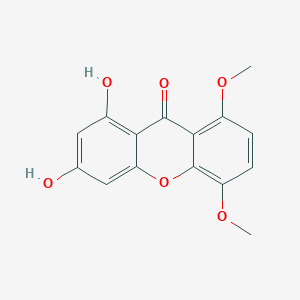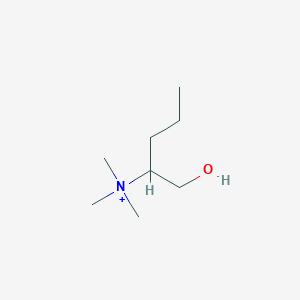diphenylsilane CAS No. 112313-26-5](/img/structure/B14296348.png)
[(2-Chloroethoxy)methyl](methyl)diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloroethoxy)methyldiphenylsilane is an organosilicon compound that features a silicon atom bonded to two phenyl groups, a methyl group, and a (2-chloroethoxy)methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy)methyldiphenylsilane typically involves the reaction of diphenylmethylsilane with 2-chloroethanol in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with the silicon center to form the desired product.
Industrial Production Methods
Industrial production of (2-Chloroethoxy)methyldiphenylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(2-Chloroethoxy)methyldiphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the (2-chloroethoxy)methyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include substituted silanes with various functional groups.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include silanes with different alkyl or aryl groups.
科学的研究の応用
(2-Chloroethoxy)methyldiphenylsilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool in chemical biology.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2-Chloroethoxy)methyldiphenylsilane involves the interaction of the silicon center with various molecular targets. The (2-chloroethoxy)methyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The phenyl groups provide stability and influence the reactivity of the compound. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.
類似化合物との比較
Similar Compounds
Diphenylmethylsilane: Lacks the (2-chloroethoxy)methyl group and has different reactivity.
(2-Chloroethoxy)methylsilane: Lacks the phenyl groups and has different stability and reactivity.
Methylphenylsilane: Lacks one phenyl group and has different chemical properties.
Uniqueness
(2-Chloroethoxy)methyldiphenylsilane is unique due to the presence of both phenyl groups and the (2-chloroethoxy)methyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
112313-26-5 |
|---|---|
分子式 |
C16H19ClOSi |
分子量 |
290.86 g/mol |
IUPAC名 |
2-chloroethoxymethyl-methyl-diphenylsilane |
InChI |
InChI=1S/C16H19ClOSi/c1-19(14-18-13-12-17,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
InChIキー |
CGTPLOGWFDUQOU-UHFFFAOYSA-N |
正規SMILES |
C[Si](COCCCl)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


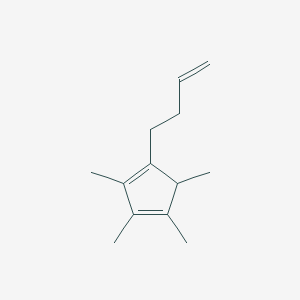

![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
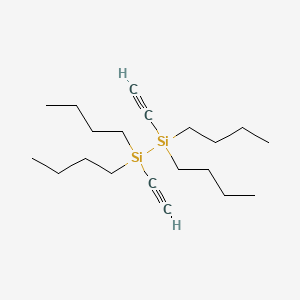
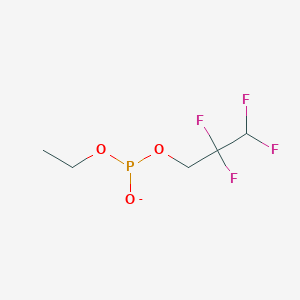
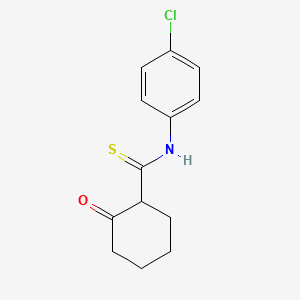
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
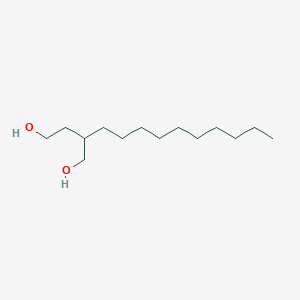
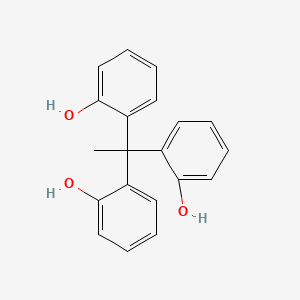
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)
